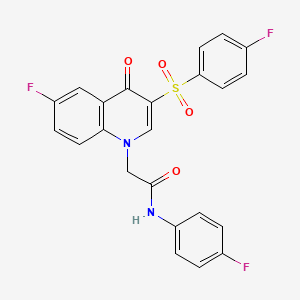

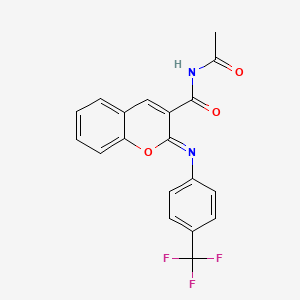

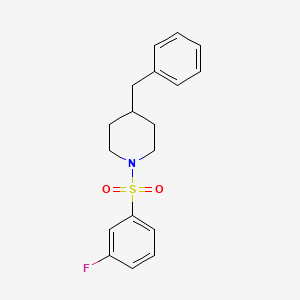

![molecular formula C19H16F3N3O B2498376 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1448034-50-1](/img/structure/B2498376.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, like the compound , generally involves strategies around building the heterocyclic core through condensation, cyclization, and functionalization steps. These methods highlight the versatility and adaptability of synthesizing such compounds, including direct C-H functionalization and metal-catalyzed reactions to introduce various substituents at the imidazole and pyridine moieties (Shankar et al., 2023).

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines features a fused ring system combining imidazole and pyridine rings. This configuration imparts unique electronic, optical, and steric properties, making these molecules attractive for various applications. Structural elucidation techniques such as X-ray crystallography, NMR, and computational modeling are pivotal in understanding the three-dimensional conformation and reactivity of these compounds (Rossi et al., 2014).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a plethora of chemical reactions, including N-alkylation, halogenation, and sulfonation, which modify the core structure to enhance or impart new biological activities. Their chemical properties are influenced by the electronic nature of the fused rings, facilitating electrophilic and nucleophilic substitutions that are crucial for further derivatization (Kamneva et al., 2018).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular architecture and substituents. These properties are essential for determining the compound's suitability for various applications, from medicinal chemistry to material science (Moskalik, 2023).

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyridines exhibit a broad range of reactivities owing to their aromatic nature and nitrogen heteroatoms, which can engage in hydrogen bonding and coordinate to metal ions. These chemical properties enable their application as ligands in coordination chemistry, catalysts in organic synthesis, and as bioactive molecules in drug discovery (Singha et al., 2023).

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to "N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide" involve multifaceted chemical reactions that contribute to the development of novel heterocyclic compounds. For example, the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles results in the formation of trifluoromethyl-containing compounds, demonstrating the versatility of incorporating the trifluoromethyl group into various heterocyclic frameworks (Sokolov, Aksinenko, & Martynov, 2014).

Potential Applications in Drug Discovery

Research on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents highlights the therapeutic potential of compounds within this chemical family. Although not directly mentioning the specific compound , this study provides insight into the structure-activity relationships (SAR) that are crucial for designing compounds with desired biological properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Chemical Modification Strategies

Modifications to the chemical structure of imidazo[1,2-a]pyridine derivatives are explored to reduce metabolism mediated by aldehyde oxidase (AO), which is a significant challenge in drug development. This research emphasizes the importance of understanding and manipulating the metabolic pathways of chemical compounds to enhance their stability and efficacy (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Innovative Synthetic Methods

The development of catalyst-free synthesis techniques for heterocyclic compounds demonstrates the ongoing innovation in organic synthesis methods. Such advancements not only provide new pathways for creating complex molecules but also contribute to the environmental sustainability of chemical manufacturing processes (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).

properties

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)14-6-4-13(5-7-14)18(26)25(15-8-9-15)12-16-11-23-17-3-1-2-10-24(16)17/h1-7,10-11,15H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIMTUOTDQMGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

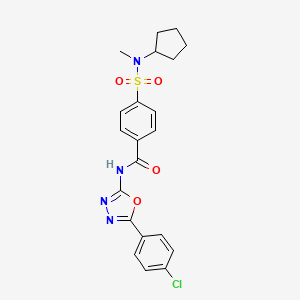

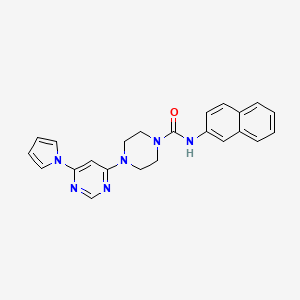

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

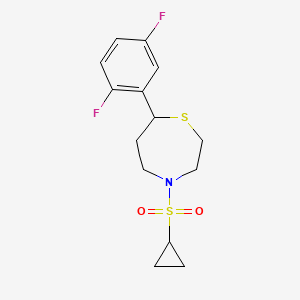

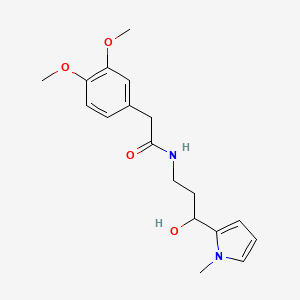

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

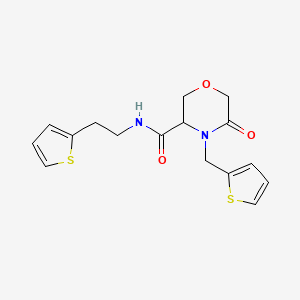

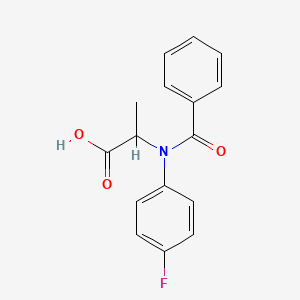

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)